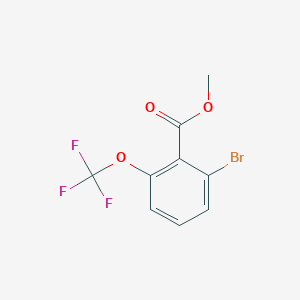
Methyl 2-bromo-6-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-bromo-6-(trifluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1807193-79-8 . It has a molecular weight of 299.04 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H6BrF3O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6BrF3O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with a bromo group at the 2-position, a trifluoromethoxy group at the 6-position, and a methyl ester group.Physical and Chemical Properties Analysis
“this compound” is a liquid . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Synthetic Utility in Organic Chemistry
Compounds like Methyl 2-bromo-6-(trifluoromethoxy)benzoate serve as key intermediates in organic synthesis, offering routes to develop pharmaceuticals, agrochemicals, and materials science applications. For instance, derivatives of benzoates have been explored for their synthetic versatility, acting as precursors to complex molecules with a variety of biological activities, including antifungal, anticancer, and antiviral properties (Farooq & Ngaini, 2019).
Environmental Impact and Degradation
Research on brominated compounds, including their environmental concentrations, toxicology, and degradation pathways, is crucial for understanding their impact on ecosystems and human health. For example, studies on 2,4,6-Tribromophenol, a brominated compound used in flame retardants, highlight the environmental presence and potential toxic effects of brominated organic compounds, suggesting a need for careful consideration of similar compounds’ environmental fate (Koch & Sures, 2018).
Development of Advanced Materials
The modification of organic molecules like this compound can lead to the development of new materials with desired properties. For instance, the synthesis and application potential of xylan derivatives demonstrate how chemical modifications at the molecular level can create materials with specific functionalities for biomedical and industrial applications (Petzold-Welcke et al., 2014).
Safety and Hazards
The safety data sheet for “Methyl 2-bromo-6-(trifluoromethoxy)benzoate” was not available in the sources I found. Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances, such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
methyl 2-bromo-6-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUWLRIEZAUWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
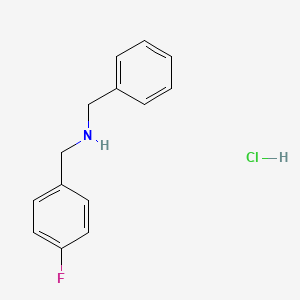
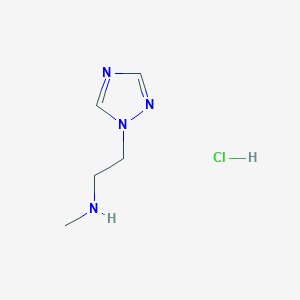

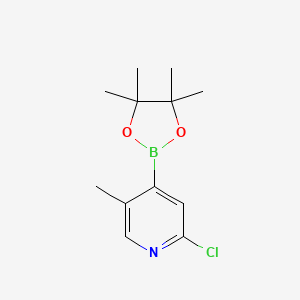
![N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351211.png)
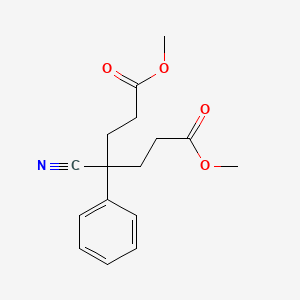
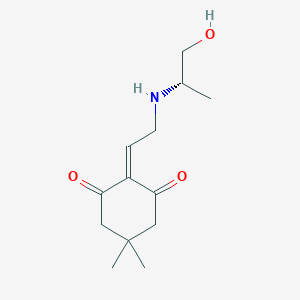
![N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351225.png)
![N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351228.png)

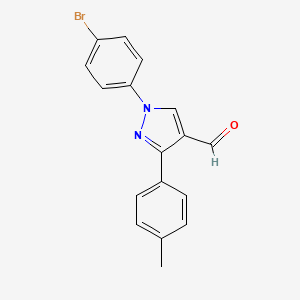

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)
